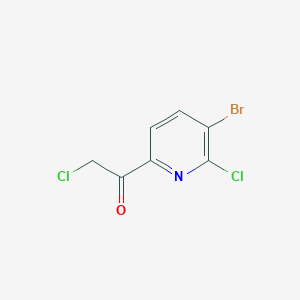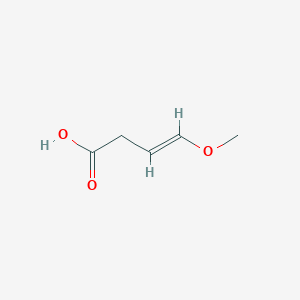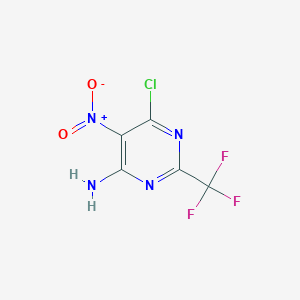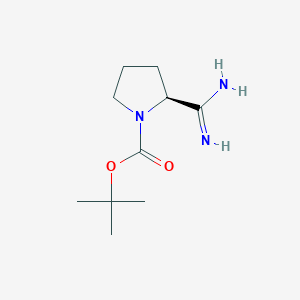![molecular formula C11H8BrNO2 B15250634 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds . The presence of a bromine atom and a dioxolo ring in its structure makes this compound particularly interesting for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline typically involves the bromination of 5-methyl-[1,3]dioxolo[4,5-g]isoquinoline. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. This reaction is initiated by a 150-W tungsten bulb, leading to the desired monobromo product in good yield .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The recovery of byproducts and solvents is also crucial in industrial settings to minimize waste and reduce costs .
化学反応の分析
Types of Reactions: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN) and Dibenzoyl Peroxide (BPO): Common initiators for radical reactions.
Various Nucleophiles: For substitution reactions.
Major Products Formed:
Substituted Isoquinolines: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
科学的研究の応用
7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxolo ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Another brominated isoquinoline derivative with similar chemical properties.
Noscapine: A phthalide isoquinoline alkaloid with notable biological activities.
Oxolinic Acid: A quinoline compound with antibacterial properties.
Uniqueness: 7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structure, which includes a bromine atom and a dioxolo ring.
特性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
7-bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C11H8BrNO2/c1-6-8-4-10-9(14-5-15-10)2-7(8)3-11(12)13-6/h2-4H,5H2,1H3 |
InChIキー |
FISUYSLJBMUCHR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC2=CC3=C(C=C12)OCO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


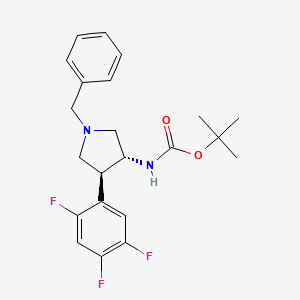
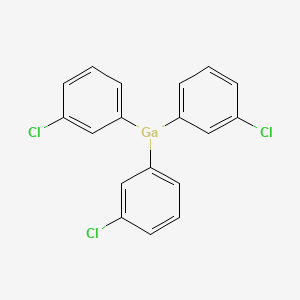
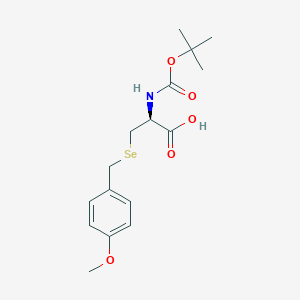
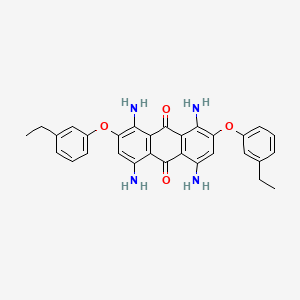
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
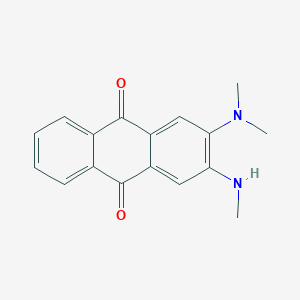
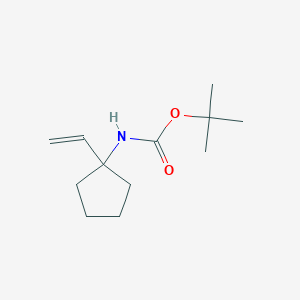
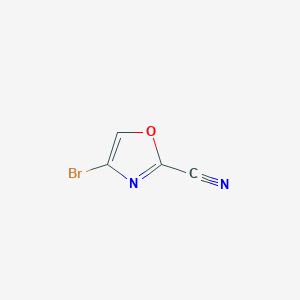
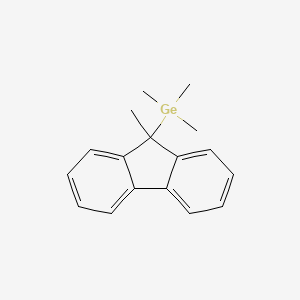
![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)
